1-methoxy-2,3-dihydro-1H-inden-2-amine
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Description
Molecular Structure Analysis
The molecular structure of “1-methoxy-2,3-dihydro-1H-inden-2-amine” consists of a methoxy group attached to the first carbon of a 2,3-dihydro-1H-inden-2-amine .Physical And Chemical Properties Analysis
“1-methoxy-2,3-dihydro-1H-inden-2-amine” has a predicted boiling point of 277.6±40.0 °C and a predicted density of 1.087±0.06 g/cm3 . It also has a predicted pKa of 9.33±0.20 .Scientific Research Applications
Antimycobacterial Activity
1-Methoxy-2,3-dihydro-1H-inden-2-amine and its derivatives have demonstrated significant antimycobacterial activity. Kumar et al. (2013) synthesized a series of these compounds and found that they exhibit low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant strains. Notably, some compounds significantly reduced colony-forming units in infected mouse macrophages and inhibited the growth of M. tuberculosis in mice. This suggests potential for treating tuberculosis infections (Kumar et al., 2013).
Asymmetric Hydrogenation
The compound and its derivatives are used in asymmetric hydrogenation processes. Maj et al. (2016) conducted asymmetric hydrogenation of 2,3-dihydro-1H-inden-1-one oxime and its derivatives to produce optically active amines. They utilized rhodium and iridium catalysts, achieving high conversions with moderate enantiomeric excesses. This process is significant in the synthesis of chiral amines, which are important in pharmaceutical chemistry (Maj et al., 2016).
Sigma Receptor and EBP Site Binding
Berardi et al. (2001) explored the sigma receptor subtypes structure-affinity relationships using derivatives of 1-methoxy-2,3-dihydro-1H-inden-2-amine. They found that these compounds showed high affinity for sigma(1) receptors and the EBP (Delta(8)-Delta(7) sterol isomerase) site, which could be relevant for understanding the molecular interactions of these receptors and for the development of new drugs (Berardi et al., 2001).
Chiral Discrimination by NMR
S. Miyano et al. (1989) utilized axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid for the discrimination of enantiomeric alcohols and amines by 1H NMR. This method, which involves the use of Eu(fod)3, allows for the determination of enantiomeric purities and the assignment of absolute configurations of alcohols and amines, showcasing the utility of 1-methoxy-2,3-dihydro-1H-inden-2-amine in chiral analysis (Miyano et al., 1989).
Catalytic Amination Studies
Bassili and Baiker (1990) investigated the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. This study revealed significant selectivity in producing 2-amino-1-methoxypropane and shed light on the reaction mechanisms and parameters influencing product distribution (Bassili & Baiker, 1990).
properties
IUPAC Name |
1-methoxy-2,3-dihydro-1H-inden-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMICMWRZNBCKBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-2,3-dihydro-1H-inden-2-amine |
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